6-[(3,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
描述
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. The structure features a 3,4-dichlorophenylmethyl group at position 6 and a 3,4-dimethylphenyl substituent at position 3 (Fig. 1). Such substitutions are critical for modulating biological activity, solubility, and pharmacokinetic properties.
属性
IUPAC Name |
6-[(3,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O/c1-11-3-5-14(7-12(11)2)26-18-17(23-24-26)19(27)25(10-22-18)9-13-4-6-15(20)16(21)8-13/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHNIACFTNBPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3,4-dichlorobenzyl chloride with 3,4-dimethylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
6-[(3,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
6-[(3,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-[(3,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, leading to the disruption of cell signaling pathways and inhibition of cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
Triazolopyrimidinones exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Lipophilicity : The target compound’s dichlorophenyl and dimethylphenyl groups likely increase logP compared to hydroxyl- or methoxy-substituted analogs (e.g., 13 in ), impacting blood-brain barrier permeability .
- Planarity : Coplanarity of the triazolopyrimidine core (as seen in ) is conserved across derivatives, suggesting a shared mechanism of action via π-stacking interactions with biological targets .
- Pharmacokinetics: Piperazinyl and dimethylaminopropyl substituents () enhance solubility and bioavailability compared to purely aromatic analogs .
Spectroscopic and Crystallographic Data
- IR/NMR : Hydroxyl-containing analogs (e.g., 13 ) show distinct IR peaks at ~3433 cm⁻¹ (O–H stretch) and 1680 cm⁻¹ (C=O), while the target compound’s dichlorophenyl groups would exhibit C–Cl stretches near 550–750 cm⁻¹ .
- Crystallography : The triazolopyrimidine ring in 10 () is nearly planar (max. deviation: 0.021 Å), with dihedral angles of 1.09° (phenyl) and 87.74° (benzene), indicating conformational rigidity .
Pharmacological and Drug-Likeness Profiles
- Celecoxib Analogs (): Triazolo-thiadiazine derivatives were evaluated for COX-2 inhibition, with logP and solubility comparable to celecoxib. This suggests that the target compound’s dichlorophenyl groups may similarly enhance selectivity for inflammatory targets .
- Antitumor Activity (): Glycosylated triazolopyrimidinones demonstrate apoptotic effects, implying that the target compound’s lipophilic substituents could optimize tumor penetration .
生物活性
The compound 6-[(3,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral and antimicrobial properties based on recent research findings.
Chemical Structure
The molecular formula of the compound is . Its structure features a triazolo-pyrimidinone core with dichlorophenyl and dimethylphenyl substituents that contribute to its biological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolo-pyrimidinones against various viral pathogens. Notably:
- Chikungunya Virus (CHIKV) : Research indicates that related compounds exhibit selective inhibition of CHIKV replication. The mechanism involves targeting the viral capping enzyme nsP1, crucial for viral RNA capping. Compounds in this class demonstrated antiviral activity in the low micromolar range, significantly reducing virus yield and cell death in vitro .
Antimicrobial Activity
The antimicrobial efficacy of triazolo-pyrimidinones has been documented through various assays:
- Bacterial Inhibition : Compounds derived from the triazolo-pyrimidine framework have shown moderate to good antibacterial activity against common pathogens. For instance, studies reported effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
- Fungal Activity : The compound also exhibits antifungal properties. It has been tested against strains like Candida albicans, showing promising results with MIC values comparable to standard antifungal agents .
Case Studies
- Study on CHIKV Inhibition : A study demonstrated that specific derivatives of triazolo-pyrimidinones could inhibit the guanylylation process of nsP1 in CHIKV. This was evidenced through Western blot assays that confirmed reduced viral replication .
- Antimicrobial Screening : In a comprehensive evaluation involving multiple bacterial and fungal strains, derivatives of this compound displayed significant antimicrobial activity. The microbroth dilution method was employed to determine MICs, revealing that several derivatives were effective against resistant strains .
Research Findings Summary
The biological activities of This compound can be summarized as follows:
常见问题
Q. What are the key steps and challenges in synthesizing this triazolopyrimidine derivative?
The synthesis involves multi-step reactions, starting with cyclization of triazole and pyrimidine precursors. Critical steps include:
- Substituent introduction : Alkylation of the triazole core using (3,4-dichlorophenyl)methyl halides under basic conditions (e.g., K₂CO₃ in DMF) to attach the dichlorobenzyl group .
- Ring closure : Acid- or base-catalyzed cyclization to form the fused triazolopyrimidine system .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product . Key challenges include controlling regioselectivity during cyclization and minimizing by-products like unreacted intermediates .
Q. How is structural confirmation performed for this compound?
Methodological approaches include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
- X-ray crystallography : To resolve bond angles and planarity of the triazolopyrimidine core (e.g., deviations <0.02 Å for coplanar ring atoms) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] ~480–500 Da range) .
Advanced Research Questions
Q. How do substituents (e.g., 3,4-dichlorophenyl vs. 3,4-dimethylphenyl) influence biological activity?
- Electron-withdrawing vs. donating effects : The 3,4-dichlorophenyl group enhances electrophilicity, potentially improving target binding, while 3,4-dimethylphenyl increases lipophilicity, affecting membrane permeability .
- Comparative assays : Use enzymatic inhibition studies (e.g., kinase assays) to compare activity against analogs with fluorine or methoxy substituents .
- Structure-activity relationship (SAR) models : Generate 3D-QSAR plots using software like Schrödinger to map substituent contributions .
Q. What strategies resolve contradictions in reported synthetic yields for similar triazolopyrimidines?
- Reaction condition optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., Pd/C for coupling reactions) to improve reproducibility .
- By-product analysis : Use LC-MS to identify impurities (e.g., incomplete cyclization products) and adjust stoichiometry or temperature .
- Cross-validation : Compare data from independent labs using standardized protocols (e.g., USP guidelines for reaction monitoring) .
Q. How can computational modeling predict pharmacokinetic properties?
- SwissADME analysis : Predict logP (~3.5–4.0), aqueous solubility (<10 µg/mL), and drug-likeness (Lipinski violations ≤1) based on substituent polarity .
- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
- MD simulations : Model interactions with blood-brain barrier transporters to evaluate CNS penetration .
Q. What experimental designs validate target engagement in cellular assays?
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in live cells .
- CRISPR knockouts : Silence putative targets (e.g., kinases) and measure IC₅₀ shifts to confirm mechanism .
- Thermal shift assays : Monitor protein melting temperature (ΔTm) changes upon compound binding .
Methodological Notes
- Synthesis optimization : For scale-up, replace chromatography with telescoped reactions (e.g., in-situ purification via acid-base extraction) .
- Data interpretation : Use PCA (principal component analysis) to differentiate spectral noise from genuine structural variations in NMR datasets .
- Contradiction management : Apply Deming regression to harmonize conflicting bioactivity data across labs .
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